N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine (CAS 933701-68-9) is a heterocyclic small molecule featuring a thiazole core substituted with a thiophen-2-yl ring at the 2-position and an N-methylaminomethyl group at the 4-position. With a molecular weight of 210.32 g/mol and a predicted logP of 1.84, this secondary amine serves as a versatile building block in medicinal chemistry.

Molecular Formula C9H10N2S2
Molecular Weight 210.3 g/mol
CAS No. 933701-68-9
Cat. No. B1417854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine
CAS933701-68-9
Molecular FormulaC9H10N2S2
Molecular Weight210.3 g/mol
Structural Identifiers
SMILESCNCC1=CSC(=N1)C2=CC=CS2
InChIInChI=1S/C9H10N2S2/c1-10-5-7-6-13-9(11-7)8-3-2-4-12-8/h2-4,6,10H,5H2,1H3
InChIKeyLTAGBMOGFFGWBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine (CAS 933701-68-9): Procurement-Relevant Profile of a Thienyl-Thiazole Building Block


N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine (CAS 933701-68-9) is a heterocyclic small molecule featuring a thiazole core substituted with a thiophen-2-yl ring at the 2-position and an N-methylaminomethyl group at the 4-position. With a molecular weight of 210.32 g/mol and a predicted logP of 1.84, this secondary amine serves as a versatile building block in medicinal chemistry . The compound belongs to the 2-aryl-4-aminomethylthiazole class, which has been explored for vascular adhesion protein-1 (VAP-1) inhibition and other therapeutic targets [1]. Its procurement relevance stems from its distinct substitution pattern, which confers physicochemical properties and reactivity profiles that differ substantially from closely related primary amine and phenyl-substituted analogs.

Synthetic handle Secondary N-methylamine for reductive amination, alkylation, or amide coupling in library synthesis.
Target-oriented core Thienyl-thiazole scaffold maps onto VAP-1/SSAO inhibitor pharmacophore and serine protease fragment hits.
Differentiated profile N-Methyl and thienyl groups shift lipophilicity and basicity away from primary-amine or phenyl analogs, supporting distinct assay contexts.

Why N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine Cannot Be Replaced by Common Analogs: The Case for Specific Procurement


Within the 2-aryl-4-aminomethylthiazole class, even minor structural variations—such as N-methylation versus a primary amine, or thienyl versus phenyl at the 2-position—produce measurable shifts in lipophilicity, basicity, hydrogen-bonding capacity, and biorelevant binding interactions that preclude simple interchange [1]. The N-methyl group on the target compound introduces a secondary amine character that alters both its reactivity as a synthetic handle and its engagement with biological targets relative to the primary amine analog [2-(2-thienyl)-1,3-thiazol-4-yl]methylamine (CAS 321309-35-7) . Furthermore, the electron-rich thienyl substituent imparts distinct π-stacking and sulfur-mediated interactions compared to the phenyl analog N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine (CAS 921101-66-8) . These differential properties mean that generic substitution without experimental validation risks altering potency, selectivity, and synthetic tractability.

Target compound
N-Methyl thienyl-thiazole (CAS 933701-68-9)
Primary amine analog (CAS 321309-35-7)
N-Methylation alters basicity and ionization; reported pKa shift may change assay permeability and target-engagement profiles.
Target compound
Thienyl substitution
Phenyl analog (CAS 921101-66-8)
Thienyl sulfur enables polar contacts absent in phenyl; published SAR shows substantial potency differences when aryl group is changed.

Quantitative Differentiation Evidence for N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine Against Closest Analogs


Increased Lipophilicity (logP 1.84) Relative to Primary Amine Analog Enables Superior Membrane Permeation Potential

The target compound exhibits a predicted logP of 1.84 , which is approximately 1.0–1.3 log units higher than the estimated logP of its primary amine analog [2-(2-thienyl)-1,3-thiazol-4-yl]methylamine (CAS 321309-35-7), which lacks the N-methyl group. While an experimentally measured logP for the primary amine is not publicly available, class-level inference based on the Hansch-Leo substituent constant for N-methylation (π ≈ +0.5 to +1.0) supports a meaningful increase in lipophilicity [1]. This shift in logP translates to an approximately 10- to 20-fold increase in predicted membrane partitioning, which is critical for cell-based assays and in vivo distribution.

Lipophilicity (logP)
Class-level
ΔlogP ≈ +1.0 to +1.3 vs primary amine analog
Supports cell-based assay permeability assessment
Predicted logP; no experimental logD₇.₄ data
Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Moderately Reduced Basicity (pKa 7.90) Compared to Primary Amine Analog Alters Ionization State at Physiological pH

The target compound has a predicted pKa of 7.90±0.10 . In contrast, the primary amine analog [2-(2-thienyl)-1,3-thiazol-4-yl]methylamine is predicted to have a pKa of approximately 8.5–9.0 (class-level inference for primary amines adjacent to thiazole) [1]. At physiological pH 7.4, the target compound is approximately 24–30% ionized (protonated), compared to ≈3–10% for the primary amine analog. This differential ionization ratio impacts both passive membrane permeability and engagement with targets where a neutral amine is preferred for binding.

Basicity (pKa)
Class-level
pKa 7.90 ± 0.10 vs primary amine ~8.5–9.0
May reduce lysosomal trapping risk in research assays
Predicted pKa; experimental verification recommended
Physicochemical Profiling Drug Design ADME Prediction

Thienyl Substituent Engages Distinct Binding Interactions in Serine Protease Pocket Relative to Phenyl Analog

Crystallographic analysis of the primary amine analog [2-(2-thienyl)thiazol-4-yl]methanamine co-crystallized with bovine trypsin (PDB 3RXM, resolution 1.7 Å) reveals that the thienyl sulfur atom forms specific polar interactions within the S1 pocket that would be absent with a phenyl substituent [1]. The paper associated with this structure describes an in-crystal affinity ranking methodology that correlated fragment binding poses with inhibitory activity, demonstrating that the thienyl-thiazole fragment achieved measurable occupancy and specific binding, whereas analogous phenyl-substituted fragments showed altered binding modes [1]. Although the N-methyl target compound has not been co-crystallized, the shared thienyl-thiazole core with the PDB ligand suggests retention of the key thienyl-mediated interaction, while the N-methyl group may further modulate binding through steric and electronic effects.

Trypsin co-crystal (PDB 3RXM)
Method context
Thienyl sulfur forms polar S1 pocket contacts; phenyl analog lacks this interaction
Supports serine protease binding-mode studies
1.7 Å resolution; fragment soaking method
Fragment-Based Drug Discovery Structural Biology Trypsin Inhibition

N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine as a Privileged Scaffold Fragment in VAP-1 Inhibitor SAR Series

In a comprehensive structure-activity relationship study of thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors, the 2-aryl-4-aminomethylthiazole core was identified as a critical pharmacophore [1]. Compound 35c from this series, which incorporates an extended thienyl-thiazole aminomethyl motif, exhibited potent human VAP-1 inhibition with an IC50 of 20 nM and rat IC50 of 72 nM [1]. While the target compound N-methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine is a smaller fragment rather than the fully elaborated inhibitor, its scaffold directly maps onto the core of this potent series. Analogs lacking the thienyl-thiazole core or bearing alternative aryl substituents showed 10- to 100-fold reductions in potency within the same assay [1], underscoring the non-fungible nature of this specific substitution pattern.

VAP-1 SAR
Class-level
Thienyl-thiazole core: elaborated analog IC₅₀ 20 nM (human VAP-1); alternative aryls >200 nM
Supports scaffold selection for VAP-1 inhibitor research
Human recombinant enzyme assay; Inoue et al. (2013)
VAP-1 Inhibition Diabetic Macular Edema SAR Study

Validated Application Scenarios for N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine Procurement


Fragment-Based Lead Generation Targeting Serine Proteases

The crystallographically validated binding mode of the thienyl-thiazole core to trypsin (PDB 3RXM) supports procurement of N-methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine as a fragment hit for serine protease drug discovery programs [1]. The N-methyl secondary amine provides a synthetic handle for elaboration via reductive amination, N-alkylation, or amide coupling, while the thienyl sulfur engages in specific polar contacts within the S1 pocket that are absent in phenyl-substituted analogs. Fragment libraries incorporating this scaffold have been used in in-crystal affinity ranking studies to establish structure-activity relationships [1].

VAP-1/SSAO Inhibitor Lead Optimization for Diabetic Macular Edema

The thienyl-thiazole-aminomethyl scaffold constitutes the core pharmacophore of a potent VAP-1 inhibitor series, with elaborated derivatives achieving human VAP-1 IC50 values of 20 nM [2]. Procuring the N-methyl fragment (CAS 933701-68-9) enables medicinal chemistry teams to build focused libraries around this validated core, leveraging the established SAR that thienyl substitution is critical for maintaining sub-100 nM potency. Analogs with alternative aryl groups consistently underperformed in the same assay series [2].

Physicochemical Property Optimization in CNS-Penetrant Agent Design

The target compound's predicted logP of 1.84 and pKa of 7.90 fall within favorable ranges for CNS drug-likeness (logP 1-4, pKa 7-9) . Compared to the higher-basicity primary amine analog (estimated pKa 8.5-9.0), the N-methyl compound's reduced ionized fraction at physiological pH diminishes P-glycoprotein recognition and lysosomal trapping risk, making it a more attractive starting point for CNS-targeted library synthesis .

Application
Selection Property
Validation Focus
Serine protease fragment-based lead generation
Thienyl-thiazole core with crystallographic binding mode
Co-crystallization or in-crystal affinity ranking
VAP-1/SSAO inhibitor research
Thienyl-thiazole-aminomethyl pharmacophore (core of potent series)
Human VAP-1 enzyme inhibition assay and SAR
CNS drug-like property optimization studies
Moderate lipophilicity and reduced basicity vs primary amine
Permeability and P-gp efflux ratio in cell models
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